molecular formula C20H18N4O3S B2691795 4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-01-3

4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2691795
CAS No.: 396722-01-3
M. Wt: 394.45
InChI Key: KWDZRZLZJZDFOL-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a sophisticated thienopyrazole-based small molecule that serves as a key intermediate in modern anticancer agent discovery and development. This compound is designed for researchers investigating kinase inhibition pathways, particularly in the context of anti-angiogenesis therapies. The molecular architecture incorporates a benzamide scaffold substituted with a nitro group, linked to a thienopyrazole system bearing a p-tolyl moiety—a structural motif recognized for its significant role in biomolecular interactions with cancer-related targets . The core thienopyrazole structure is a privileged scaffold in medicinal chemistry, known to confer potent biological activity and selectivity in therapeutic agent design . Researchers utilize this compound primarily in oncology-focused drug discovery programs, where it demonstrates potential as a precursor for developing inhibitors of vascular endothelial growth factor receptors (VEGFR) and other kinase targets critical for tumor proliferation and metastasis . The structural features, including the electron-withdrawing nitro group and lipophilic aromatic systems, are strategically positioned to optimize binding affinity to enzymatic active sites and modulate cellular permeability. This reagent is strictly for research applications in laboratory settings and enables scientists to explore structure-activity relationships, mechanism of action studies, and lead compound optimization in the pursuit of novel anticancer therapeutics .

Properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-3-7-15(8-4-12)23-19(16-10-28-11-17(16)22-23)21-20(25)14-6-5-13(2)18(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDZRZLZJZDFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with a p-tolyl group. The final step involves the nitration of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thieno[3,4-c]pyrazole structures often exhibit antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Activity

The thieno[3,4-c]pyrazole scaffold has been associated with anticancer properties. Investigations into similar compounds suggest that they may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds with analogous structures have demonstrated efficacy against breast cancer and leukemia cell lines.

Anti-inflammatory Effects

Preliminary studies suggest that 4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may possess anti-inflammatory properties. This activity could be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses. Such effects are crucial for developing treatments for chronic inflammatory diseases.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of synthesized thieno[3,4-c]pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that modifications to the thieno[3,4-c]pyrazole core could enhance cytotoxicity. Specific derivatives were tested for their ability to induce apoptosis through caspase activation assays .
  • Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory potential of similar compounds showed a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a possible pathway for therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group and the thieno[3,4-c]pyrazole moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is structurally analogous to derivatives such as 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) . Key differences include:

  • Substituents on the benzamide : The target compound has a 3-nitro-4-methyl substitution, while the analog features a 4-bromo group.

Physicochemical Properties (Theoretical Comparison)

Property Target Compound 4-Bromo Analog
Molecular Weight ~424.45 g/mol (estimated) ~471.33 g/mol
Key Functional Groups Nitro (electron-withdrawing), Methyl Bromo (halogen), Ketone
Predicted LogP ~3.2 (higher lipophilicity due to methyl) ~3.8 (bromo increases lipophilicity)
Solubility Lower (nitro reduces aqueous solubility) Moderate (ketone may improve solubility)

Structural Characterization

Crystallographic studies of such compounds often employ SHELX software (e.g., SHELXL for refinement), which is critical for resolving conformational details of the thienopyrazole core and substituent orientations .

Biological Activity

The compound 4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure indicates the presence of a thienopyrazole moiety, which is known for its biological significance.

Antioxidant Activity

Research has indicated that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in biological systems by scavenging free radicals and enhancing antioxidant enzyme activity. Specifically, compounds in this class have shown protective effects against oxidative damage in erythrocytes exposed to toxic agents like 4-nonylphenol, reducing the percentage of altered erythrocytes significantly compared to controls .

Anticancer Properties

Thienopyrazole derivatives have been evaluated for their anticancer potential. For instance, a series of studies reported that specific thienopyrazole compounds exhibited cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G1 phase. In vitro studies have shown IC50 values ranging from 1.1 µM to 3.3 µM for different derivatives against these cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of thienopyrazoles has been attributed to their ability to inhibit key enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) and cyclooxygenase (COX). This inhibition leads to reduced production of pro-inflammatory cytokines and mediators. Notably, some derivatives have demonstrated selectivity for PDE7, which plays a role in various inflammatory diseases .

Antimicrobial Activity

Thienopyrazole compounds have also shown promising antimicrobial properties. Studies indicate that these derivatives exhibit activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

Summary of Biological Activities

Activity Type Description Reference
AntioxidantProtects against oxidative stress; reduces erythrocyte damage in toxic exposure
AnticancerInduces apoptosis; cytotoxic against HCT116 and MCF-7 cell lines
Anti-inflammatoryInhibits PDE and COX enzymes; reduces pro-inflammatory cytokines
AntimicrobialEffective against various bacterial and fungal strains

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving African catfish (Clarias gariepinus), thienopyrazole compounds were administered alongside exposure to 4-nonylphenol. The results showed a marked reduction in erythrocyte malformations when treated with these compounds compared to untreated controls. The percentage of altered erythrocytes was significantly lower in groups receiving thienopyrazole treatment (approximately 12% compared to 40% in controls) .

Case Study 2: Anticancer Activity

A recent study investigated the cytotoxic effects of several thienopyrazole derivatives on human cancer cell lines. Compound 35 , for example, demonstrated an IC50 value of 1.1 µM against HCT116 cells, indicating strong anticancer potential. The study concluded that structural modifications could enhance the efficacy of these compounds in targeting cancer cells .

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